molecular formula C20H20ClN3O4S B2825277 3-chloro-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide CAS No. 921833-37-6

3-chloro-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Cat. No.: B2825277
CAS No.: 921833-37-6
M. Wt: 433.91
InChI Key: GEVQDQRDOBZOIW-UHFFFAOYSA-N
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Description

3-Chloro-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a novel pyridazinone-based benzenesulfonamide compound of significant interest for pharmacological research, particularly in the exploration of multi-target anti-inflammatory agents. The strategic incorporation of both a sulfonamide moiety and a pyridazinone core is a recognized approach in medicinal chemistry, as these motifs are known to be crucial for inhibiting key enzymes involved in the inflammatory response . This structural design suggests potential for the compound to simultaneously target carbonic anhydrase (CA), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX) enzymes . The inhibition of this enzyme triad is considered a promising strategy for developing anti-inflammatory therapies that may overcome the limitations of traditional non-steroidal anti-inflammatory drugs (NSAIDs) . The 4-ethoxyphenyl and 3-chlorobenzenesulfonamide groups are hydrophobic elements that may enhance binding affinity and selectivity towards specific CA isoforms, such as the tumor-associated hCA IX and XII, which are also implicated in inflammatory conditions like rheumatoid arthritis . Researchers can utilize this compound as a chemical tool to investigate complex inflammatory pathways, probe the structure-activity relationships of multi-target inhibitors, and validate new mechanisms of action in cellular and animal models of disease.

Properties

IUPAC Name

3-chloro-N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O4S/c1-2-28-17-8-6-15(7-9-17)19-10-11-20(25)24(23-19)13-12-22-29(26,27)18-5-3-4-16(21)14-18/h3-11,14,22H,2,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEVQDQRDOBZOIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-chloro-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a complex organic compound that has garnered attention due to its potential biological activities. This compound features a unique combination of a chloro group, an ethoxyphenyl moiety, and a pyridazine core, which may influence its pharmacological properties.

  • Molecular Formula : C20_{20}H20_{20}ClN3_3O4_4S
  • Molecular Weight : 433.9 g/mol
  • CAS Number : 921833-37-6

Preliminary studies suggest that this compound may exhibit its biological effects through interactions with specific molecular targets, such as enzymes or receptors involved in various biological pathways. The presence of the sulfonamide group indicates potential interactions with carbonic anhydrases or other sulfonamide-sensitive enzymes, which can lead to diverse biological effects.

Antimicrobial Properties

Research indicates that compounds similar to this sulfonamide derivative often demonstrate significant antimicrobial activity. For instance, studies on related pyridazine derivatives have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar properties.

Anticancer Activity

The compound's structure suggests potential anticancer properties. Pyridazine derivatives have been studied for their ability to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism may involve the modulation of signaling pathways associated with cell survival and death.

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes, particularly those involved in inflammatory processes. For example, related compounds have been shown to inhibit phosphodiesterase (PDE), which plays a crucial role in regulating intracellular signaling pathways related to inflammation and cancer.

Research Findings and Case Studies

StudyFindings
Bozbey et al. (2020)Investigated the synthesis and biological activity of pyridazine derivatives, highlighting their potential as anti-inflammatory agents.
Özçelik et al. (2019)Reported on the synthesis of sulfonamide derivatives and their antimicrobial activities against common pathogens.
ResearchGate StudyDiscussed the anticancer effects of pyridazine-based compounds, focusing on their ability to induce apoptosis in tumor cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridazinone Ring

Benzyloxy Pyridazine Derivatives ()

Compounds 5a and 5c feature benzyloxy or 4-cyanobenzyloxy groups on the pyridazinone ring, synthesized via nucleophilic substitution with benzyl bromides. Key differences:

  • 5a : Benzyloxy group (HRMS [M+Na]+: 405.062797) vs. the target’s 4-ethoxyphenyl.
  • 5c: 4-Cyanobenzyloxy substituent introduces electron-withdrawing effects (13C NMR δ 118.73 for CN), contrasting with the electron-donating ethoxy group (δ ~63–67 ppm for OCH2CH3).
Piperazine-Linked Pyridazinones ()

Compounds 3 , 4 , 6f , and 6h incorporate piperazine rings with para-substituted aryl groups (e.g., 4-chlorophenyl in 6f ):

  • Synthesis : Alkylation with ethyl bromoacetate () or propanamide linkers ().
  • Key Feature : Piperazine introduces basicity (pKa ~9–10) and conformational flexibility, unlike the rigid ethoxyphenyl group.
  • Bioactivity : Piperazine derivatives often target GPCRs (e.g., α2A/5-HT7 receptors in ), suggesting the target compound may share similar receptor affinities .

Sulfonamide and Linker Modifications

3-Chlorobenzenesulfonamide Derivatives ()

Compound 15 shares the 3-chlorobenzenesulfonamide core but links it to a piperidine-dimethylbenzofuran system instead of pyridazinone:

  • Synthesis : Both use sulfonyl chloride coupling (e.g., K2CO3-mediated reaction in ), highlighting scalable routes for sulfonamide derivatives .
Antipyrine-Pyridazinone Hybrids ()

Compounds 6e–6h feature antipyrine (pyrazolone) moieties linked via acetamide/propanamide chains:

  • Linker Comparison: The ethyl chain in the target compound lacks hydrogen-bonding capacity, whereas acetamide/propanamide linkers (IR C=O at 1664–1681 cm⁻¹) provide additional H-bond donors/acceptors.
  • Bioactivity Implications : Antipyrine hybrids in showed anti-inflammatory activity, suggesting the target’s ethoxyphenyl group may modulate similar pathways .

Physicochemical and Spectroscopic Data Comparison

Compound Key Substituents HRMS [M+Na]+ 13C NMR (δ, ppm) Synthetic Yield
Target Compound 4-Ethoxyphenyl, ethyl linker N/A ~63–67 (OCH2CH3) N/A
5c () 4-Cyanobenzyloxy 405.062819 118.73 (CN), 157.98 (C=O) 90%
15 () Piperidine-benzofuran 478.17 N/A 83%
6f () 4-Chlorophenyl, propanamide N/A 168.1 (C=O), 128.5 (Cl-C6H4) 51%
  • Spectroscopic Trends : The target’s ethoxyphenyl group would show distinct 1H NMR signals for OCH2CH3 (δ ~1.3–1.4 ppm for CH3, δ ~4.0 ppm for OCH2), differing from benzyloxy (δ ~5.3–5.4 ppm for OCH2Ph) or piperazine-linked analogs .

Q & A

Basic Research Questions

Q. What are the key structural features of this compound, and how do they influence its biological interactions?

  • The compound contains a pyridazinone core (6-oxopyridazin-1(6H)-yl), a 4-ethoxyphenyl substituent , and a 3-chlorobenzenesulfonamide group linked via an ethyl spacer. The pyridazinone ring enables hydrogen bonding with biological targets, while the ethoxyphenyl group enhances lipophilicity for membrane permeability. The sulfonamide moiety is critical for binding to enzymes (e.g., carbonic anhydrases) via zinc coordination .

Q. What are the standard synthetic routes for this compound?

  • Synthesis typically involves:

  • Step 1: Preparation of the pyridazinone core via cyclocondensation of diketones with hydrazines.
  • Step 2: Alkylation of the pyridazinone nitrogen with a bromoethyl intermediate.
  • Step 3: Sulfonamide coupling using 3-chlorobenzenesulfonyl chloride under basic conditions (e.g., NaOH in DMF) .
    • Critical parameters: Reaction temperatures (60–80°C), anhydrous solvents, and stoichiometric control to avoid byproducts.

Q. Which analytical techniques are recommended for structural validation and purity assessment?

  • 1H/13C NMR for verifying substituent positions and stereochemistry.
  • High-resolution mass spectrometry (HRMS) for molecular weight confirmation.
  • HPLC with UV detection (λ = 254 nm) to assess purity (>95% required for biological assays) .

Advanced Research Questions

Q. How can experimental design (DoE) optimize synthesis yield and purity?

  • Use response surface methodology (RSM) to evaluate variables:

  • Factors: Temperature, solvent polarity (DMF vs. THF), catalyst loading.
  • Responses: Yield, purity, reaction time.
    • Example: A central composite design (CCD) identified optimal sulfonamide coupling at 75°C in DMF with 1.2 eq. sulfonyl chloride, achieving 82% yield .

Q. How to resolve contradictions in reported biological activity data (e.g., varying IC50 values)?

  • Potential causes: Differences in assay conditions (pH, co-solvents) or target isoforms.
  • Methodology:

  • Standardize assays using recombinant enzymes (e.g., carbonic anhydrase IX vs. XII).
  • Control solvent effects (e.g., DMSO ≤ 0.1% v/v).
  • Validate with positive controls (e.g., acetazolamide) .

Q. What computational strategies predict structure-activity relationships (SAR) for this compound?

  • Molecular docking (AutoDock Vina): Simulate binding to target proteins (e.g., kinase domains).
  • QSAR models: Use descriptors like LogP, polar surface area, and H-bond donors to correlate with IC50.
  • MD simulations: Assess stability of ligand-protein complexes over 100 ns trajectories .

Q. How does modifying the ethoxyphenyl group affect metabolic stability?

  • Replace the ethoxy group with fluorinated or methylenedioxy analogs to reduce CYP450-mediated oxidation.
  • In vitro stability assay: Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS.
  • Key finding: Fluorinated analogs showed 40% longer half-life (t1/2 = 120 min vs. 70 min for ethoxy) .

Q. What strategies mitigate degradation during long-term storage?

  • Degradation pathways: Hydrolysis of the sulfonamide bond or pyridazinone ring oxidation.
  • Solutions:

  • Store lyophilized at -20°C under argon.
  • Add antioxidants (e.g., BHT) in solution phases.
  • Confirm stability via accelerated aging studies (40°C/75% RH for 4 weeks) .

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